5-((Trimethylsilyl)ethynyl)-2,2'-bipyridine
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Overview
Description
5-((Trimethylsilyl)ethynyl)-2,2’-bipyridine: is an organosilicon compound that features a bipyridine core substituted with a trimethylsilyl-ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((Trimethylsilyl)ethynyl)-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-bipyridine and trimethylsilylacetylene.
Reaction Conditions: A common method involves the use of a palladium-catalyzed Sonogashira coupling reaction. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium(II) chloride.
Procedure: The 2,2’-bipyridine is reacted with trimethylsilylacetylene under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods: While specific industrial production methods for 5-((Trimethylsilyl)ethynyl)-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The bipyridine core can undergo redox reactions, which are important in coordination chemistry and catalysis.
Coupling Reactions: The ethynyl group can participate in various coupling reactions, such as Sonogashira and Heck couplings.
Common Reagents and Conditions:
Substitution: Reagents like halides or organometallic compounds can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products with different functional groups replacing the trimethylsilyl group.
Oxidation and Reduction: Various oxidized or reduced forms of the bipyridine core.
Scientific Research Applications
Chemistry:
Coordination Chemistry: Used as a ligand in the formation of metal complexes.
Catalysis: Employed in catalytic cycles due to its ability to stabilize metal centers.
Biology and Medicine:
Bioinorganic Chemistry:
Industry:
Materials Science: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-((Trimethylsilyl)ethynyl)-2,2’-bipyridine largely depends on its role as a ligand in coordination chemistry. It can coordinate to metal centers through the nitrogen atoms of the bipyridine core, forming stable complexes. These complexes can then participate in various catalytic and redox processes, facilitating chemical transformations.
Comparison with Similar Compounds
2,2’-Bipyridine: The parent compound without the trimethylsilyl-ethynyl substitution.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups instead of the trimethylsilyl-ethynyl group.
Uniqueness:
- The presence of the trimethylsilyl-ethynyl group in 5-((Trimethylsilyl)ethynyl)-2,2’-bipyridine imparts unique electronic and steric properties, making it a versatile ligand in coordination chemistry and a valuable building block in materials science.
Properties
Molecular Formula |
C15H16N2Si |
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Molecular Weight |
252.39 g/mol |
IUPAC Name |
trimethyl-[2-(6-pyridin-2-ylpyridin-3-yl)ethynyl]silane |
InChI |
InChI=1S/C15H16N2Si/c1-18(2,3)11-9-13-7-8-15(17-12-13)14-6-4-5-10-16-14/h4-8,10,12H,1-3H3 |
InChI Key |
WMYBRQUKGSLPBB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=C(C=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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